Cas no 1029439-41-5 ([4-[Benzyl(methyl)carbamoyl]phenyl]boronic acid)

[4-[Benzyl(methyl)carbamoyl]phenyl]boronic acid is a boronic acid derivative featuring a benzyl(methyl)carbamoyl substituent on the phenyl ring. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where its boronic acid moiety enables efficient formation of carbon-carbon bonds with aryl or vinyl halides. The benzyl(methyl)carbamoyl group enhances solubility in organic solvents and may influence reactivity or selectivity in catalytic processes. Its stability under mild conditions makes it suitable for use in diverse synthetic applications, including pharmaceutical intermediates and material science. The compound’s well-defined structure and compatibility with palladium catalysts contribute to its utility in precision organic synthesis. Proper handling under inert conditions is recommended to preserve its reactivity.
[4-[Benzyl(methyl)carbamoyl]phenyl]boronic acid structure
1029439-41-5 structure
Product Name:[4-[Benzyl(methyl)carbamoyl]phenyl]boronic acid
CAS No:1029439-41-5
MF:C15H16BNO3
MW:269.103444099426
CID:5070678
PubChem ID:44119814
Update Time:2025-05-22

[4-[Benzyl(methyl)carbamoyl]phenyl]boronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-(Benzyl(methyl)carbamoyl)phenyl)boronic acid
    • H11695
    • 874219-49-5
    • {4-[Benzyl(methyl)carbamoyl]phenyl}boronic acid
    • [4-[benzyl(methyl)carbamoyl]phenyl]boronic acid
    • 4-(Benzyl(methyl)carbamoyl)phenylboronic acid
    • 4-[N-Benzyl-N-(methylaminocarbonyl)]benzeneboronic acid
    • 4-[benzyl(methyl)carbamoyl]phenylboronic acid
    • SCHEMBL257636
    • BS-24043
    • 1029439-41-5
    • DTXSID20657414
    • 4-(Benzyl(methyl)carbamoyl)phenylboronic acid(contains varying amounts of Anhydride)
    • AKOS015839268
    • Boronic acid,B-[4-[(methylphenylamino)carbonyl]phenyl]-
    • (4-(Benzyl(methyl)carbamoyl)phenyl)boronicacid
    • DB-160730
    • MFCD08235067
    • [4-[Benzyl(methyl)carbamoyl]phenyl]boronic acid
    • MDL: MFCD08235067
    • Inchi: 1S/C15H16BNO3/c1-17(11-12-5-3-2-4-6-12)15(18)13-7-9-14(10-8-13)16(19)20/h2-10,19-20H,11H2,1H3
    • InChI Key: LPRWGAHHEXCVJU-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(B(O)O)=CC=1)N(C)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 269.1223235g/mol
  • Monoisotopic Mass: 269.1223235g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.8Ų

[4-[Benzyl(methyl)carbamoyl]phenyl]boronic acid Pricemore >>

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Additional information on [4-[Benzyl(methyl)carbamoyl]phenyl]boronic acid

Recent Advances in [4-[Benzyl(methyl)carbamoyl]phenyl]boronic Acid (CAS: 1029439-41-5) Research: A Comprehensive Review

The boronic acid derivative [4-[Benzyl(methyl)carbamoyl]phenyl]boronic acid (CAS: 1029439-41-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This structurally unique molecule combines the versatile reactivity of boronic acids with the pharmacological potential of carbamate functionality, making it particularly valuable for drug discovery and biochemical applications. Recent studies have demonstrated its utility in various domains, including proteasome inhibition, enzyme targeting, and as a building block for more complex therapeutic agents.

A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00562) investigated the compound's potential as a selective inhibitor of the 20S proteasome's β5 subunit. The research team found that [4-[Benzyl(methyl)carbamoyl]phenyl]boronic acid exhibited remarkable binding affinity (Ki = 8.3 nM) through its boronic acid moiety's interaction with the catalytic threonine residue, while the carbamate group contributed to enhanced cell permeability. This dual functionality represents a significant advancement over previous generation proteasome inhibitors, potentially offering improved therapeutic windows for cancer treatment.

In the field of targeted protein degradation, a Nature Chemical Biology publication (2024, DOI: 10.1038/s41589-024-01580-x) highlighted the compound's utility as a warhead in PROTAC design. The researchers developed bifunctional molecules incorporating [4-[Benzyl(methyl)carbamoyl]phenyl]boronic acid that demonstrated efficient degradation of oncogenic targets, with DC50 values in the low nanomolar range. The study particularly noted the compound's stability in physiological conditions compared to other boronic acid derivatives, attributed to the electron-withdrawing effect of the carbamate group.

Recent synthetic methodology developments have also expanded the accessibility of this compound. A 2024 Organic Letters paper (DOI: 10.1021/acs.orglett.4c00912) described a novel palladium-catalyzed borylation protocol that improved the yield of [4-[Benzyl(methyl)carbamoyl]phenyl]boronic acid synthesis to 78% while reducing purification steps. This advancement addresses previous challenges in large-scale production, potentially facilitating broader research and therapeutic applications of this promising compound.

Pharmacokinetic studies published in Drug Metabolism and Disposition (2024, DOI: 10.1124/dmd.124.001642) have provided new insights into the compound's metabolic profile. The research revealed that while the boronic acid moiety undergoes some conjugation with endogenous diols, the carbamate group significantly enhances plasma stability (t1/2 = 4.7 hours in human plasma). These findings support the potential for developing orally bioavailable derivatives based on this scaffold.

Looking forward, the unique properties of [4-[Benzyl(methyl)carbamoyl]phenyl]boronic acid (CAS: 1029439-41-5) position it as a versatile platform for further medicinal chemistry exploration. Current research directions include its application in covalent inhibitor design, sensor development for saccharide detection, and as a component in stimuli-responsive drug delivery systems. The compound's demonstrated balance between reactivity and stability makes it particularly promising for addressing challenging therapeutic targets.

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